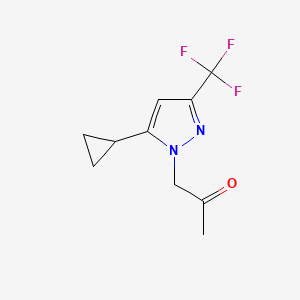
1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one is a useful research compound. Its molecular formula is C10H11F3N2O and its molecular weight is 232.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one, a compound characterized by its unique trifluoromethyl and cyclopropyl substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula : C10H14F3N3
- Molecular Weight : 233.24 g/mol
- IUPAC Name : this compound
- PubChem CID : 19620826
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its interaction with different biological targets.
Research indicates that the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability and efficacy in biological systems. The presence of the cyclopropyl moiety may also contribute to unique interactions with target proteins, influencing binding affinity and specificity.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Inhibition Studies : A study demonstrated that compounds containing trifluoromethyl groups exhibited significant inhibition against specific enzymes, suggesting potential applications as enzyme inhibitors in therapeutic contexts .
- Antitumor Activity : Research focused on the compound's ability to inhibit tumor growth in p53-deficient models showed promising results, indicating that it may serve as a lead compound for developing anticancer therapies .
- Neuropharmacological Effects : The impact of this compound on neurotransmitter uptake was analyzed, revealing its potential role in modulating serotonin levels, which could have implications for treating mood disorders .
Comparative Analysis of Biological Activities
Safety and Toxicology
Safety data specific to this compound is limited. However, compounds with similar structures have undergone toxicological assessments, indicating a need for thorough evaluation before clinical application.
Properties
IUPAC Name |
1-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-6(16)5-15-8(7-2-3-7)4-9(14-15)10(11,12)13/h4,7H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOHCOYTMHLYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














